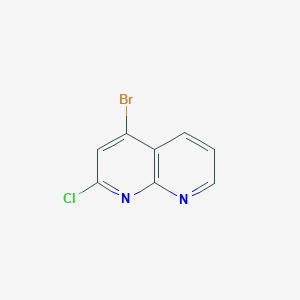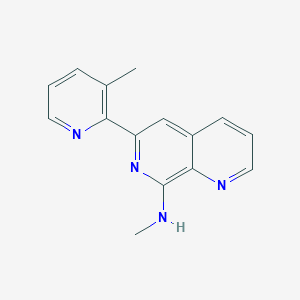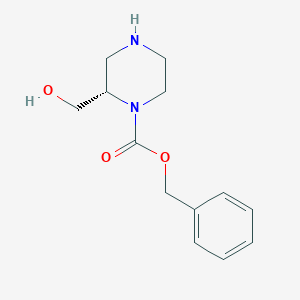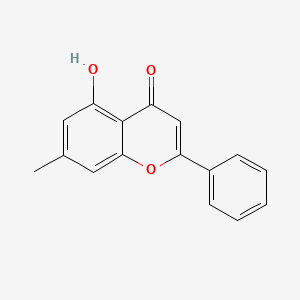
4-Bromo-2-chloro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cloro-1,8-naftiridina es un compuesto heterocíclico que pertenece a la clase de las naftiridinas. Las naftiridinas son conocidas por sus diversas actividades biológicas y propiedades fotoquímicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-2-cloro-1,8-naftiridina se puede lograr mediante varios métodos. Un enfoque común implica la reacción multicomponente (MCR) de aldehídos aromáticos sustituidos, 2-aminopiridina y malononitrilo o cianoacetato de metilo o etilo en presencia de N,N,N',N'-tetrabromobenceno-1,3-disulfonamida (TBBDA) o poli(N,N'-dibromo-N-etilbenceno-1,3-disulfonamida) (PBBS) . Otro método incluye el enfoque de Friedländer utilizando estrategias verdes, hidroaminación de alquinos terminales seguida de ciclización de Friedländer, síntesis catalizada por metales y reacciones de expansión de anillo .
Métodos de producción industrial
Los métodos de producción industrial para 4-Bromo-2-cloro-1,8-naftiridina generalmente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo emplean reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-2-cloro-1,8-naftiridina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila donde los átomos de bromo o cloro son reemplazados por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede sufrir reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes, catalizadores metálicos y agentes oxidantes o reductores. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución nucleófila pueden producir varios derivados de naftiridina sustituidos, mientras que las reacciones de acoplamiento pueden producir estructuras policíclicas complejas.
Aplicaciones Científicas De Investigación
4-Bromo-2-cloro-1,8-naftiridina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se utiliza como bloque de construcción para la síntesis de intermediarios farmacéuticos y posibles candidatos a fármacos.
Ciencia de materiales: Se emplea en el desarrollo de diodos emisores de luz, células solares sensibilizadas con colorante y sensores moleculares.
Investigación biológica: El compuesto se estudia por sus posibles actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Biología química: Sirve como ligando en la formación de complejos metálicos y sistemas de autoensamblaje huésped-huésped.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-2-cloro-1,8-naftiridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en química medicinal, el compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
4-Bromo-2-cloro-1,8-naftiridina se puede comparar con otros compuestos similares, como:
1,5-Naftiridinas: Estos compuestos también exhiben diversas actividades biológicas y se utilizan en química medicinal.
1,6-Naftiridinas: Conocidas por sus propiedades anticancerígenas y antimicrobianas.
Otras naftiridinas halogenadas: Compuestos como la 4-Bromo-8-cloro-1-metilimidazo[1,2-a][1,6]naftiridina comparten características estructurales y aplicaciones similares.
La singularidad de 4-Bromo-2-cloro-1,8-naftiridina radica en su patrón de sustitución específico, que confiere una reactividad química y una actividad biológica distintas en comparación con otros derivados de naftiridina.
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H |
Clave InChI |
GVOVUGPOSVMWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)


![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)



![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)




![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
